4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

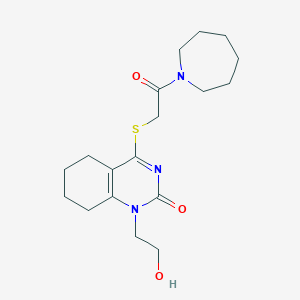

The compound 4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a quinazolinone derivative characterized by a bicyclic tetrahydroquinazolin-2-one core. This structure is substituted at position 1 with a 2-hydroxyethyl group and at position 4 with a thioether-linked 2-(azepan-1-yl)-2-oxoethyl moiety. Quinazolinones are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c22-12-11-21-15-8-4-3-7-14(15)17(19-18(21)24)25-13-16(23)20-9-5-1-2-6-10-20/h22H,1-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAPXWBSDSVTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a tetrahydroquinazolinone core, which is known for its diverse pharmacological properties. The presence of the azepan ring and the thioether functionality enhances its potential for interaction with biological targets.

Structural Formula

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to the compound's biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to tetrahydroquinazolinones exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed effectiveness against various bacterial strains. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Tetrahydroquinazolinones have been investigated for their anticancer properties. In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For example, a related structure was shown to inhibit the growth of human breast cancer cells (MCF-7) by downregulating anti-apoptotic proteins .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, compounds targeting protein kinases involved in cell signaling pathways have shown promise in preclinical models .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinazolinone derivatives, including our compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study reported an MIC of 15 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a separate investigation focused on cancer cell lines, the compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 10 µM. The study attributed this effect to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs primarily differ in substituents at positions 1 and 4 of the tetrahydroquinazolinone core. Key comparisons include:

*Predicted based on structural analogs.

Physicochemical Properties

- Lipophilicity : The azepane ring introduces moderate lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration relative to purely hydrophilic derivatives .

- IR/NMR Data: The thioether-linked carbonyl (C=O) in the target compound is expected at ~1670–1680 cm⁻¹ (IR), consistent with quinazolinone derivatives . ¹H-NMR signals for the tetrahydroquinazolinone core (δ 1.8–3.0 ppm), hydroxyethyl (δ 3.6–4.0 ppm), and azepane protons (δ 3.2–3.5 ppm) align with data for 4-aryl analogs .

Pharmacological Potential

- Antimicrobial Activity: Simple aryl-substituted quinazolinones (e.g., 3a, 4b) exhibit antimicrobial properties, suggesting the target compound’s azepane-thioether motif could enhance binding to bacterial enzymes .

- Anticancer Potential: The 4-methoxyphenyl derivative (6b) shows anticancer activity, implying that the target’s azepane group might interact with kinase or protease targets .

- Metabolic Stability : The azepane ring’s conformational flexibility could reduce metabolic degradation compared to rigid aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.